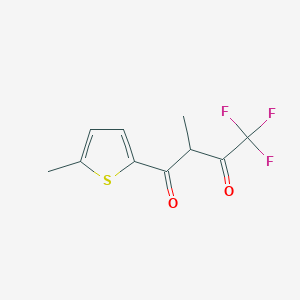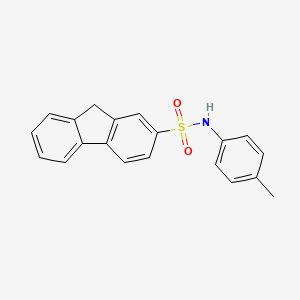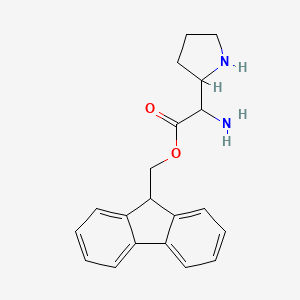
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H9F3O2S. It is known for its unique structure, which includes a trifluoromethyl group and a thiophene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired diketone product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The trifluoromethyl group and thiophene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic uses.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione involves its interaction with molecular targets through its functional groups. The trifluoromethyl group and thiophene ring play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological pathways and result in various effects .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione can be compared with similar compounds such as:
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone
- 4,4,4-Trifluoro-3-hydroxy-butanoic acid These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications .
Propriétés
Numéro CAS |
579-41-9 |
|---|---|
Formule moléculaire |
C10H9F3O2S |
Poids moléculaire |
250.24 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H9F3O2S/c1-5-3-4-7(16-5)8(14)6(2)9(15)10(11,12)13/h3-4,6H,1-2H3 |
Clé InChI |
NGSAGCZRFAOJHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(=O)C(C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)

![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)
![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)


![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)



